REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=[O:5].C(N(CC)CC)C.[C:18](Cl)(=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20]>ClCCl>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][C:18]([C:19]([CH3:22])([CH3:21])[CH3:20])=[O:23])=[CH:6][C:3]=1[CH:4]=[O:5]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtrates washed with 2M HCl (100 ml), brine (100 ml) and sodium bicarbonate (100 m)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC(=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |